alpha-NADP(+)

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

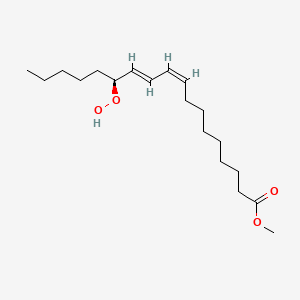

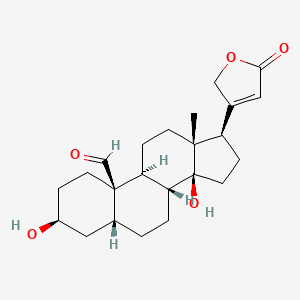

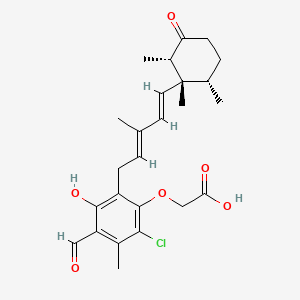

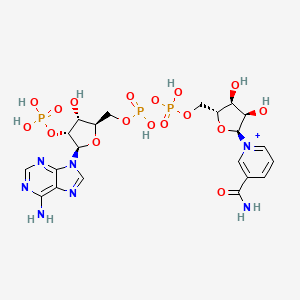

Alpha-NADP(+) is a nicotinamide dinucleotide that is NADP(+) in which the anomeric centre of the ribosyldihydronicotinamide moiety has alpha- rather than beta-configuration. It is a conjugate acid of an alpha-NADP(3-).

Wissenschaftliche Forschungsanwendungen

Enzymatic Role in NAD(+) Biosynthesis : Nicotinamide mononucleotide adenylyltransferase (NMN AT) plays a vital role in NAD(+) biosynthesis, an essential cofactor involved in cell metabolism. The enzyme catalyzes the condensation of nicotinamide mononucleotide and ATP, yielding NAD(+) and pyrophosphate (D'Angelo et al., 2000).

Catalytic Mechanism of Isocitrate Dehydrogenase (IDH) : NADP(+) dependent IDH is part of a family of α-hydroxyacid oxidative β-decarboxylases, playing a significant role in cellular metabolism. Structural studies have revealed details of the induced fit needed for catalysis, offering insights into the enzyme's functionality (Gonçalves et al., 2012).

Genetically Encoded Biosensor for NADP(+) Detection : A biosensor has been developed to track NADP(+) concentration in living cells, utilizing a Förster resonance energy transfer (FRET) pair. This sensor demonstrates the dynamic nature of NADP(+) concentration in cellular contexts (Zhao et al., 2016).

Role in Aging and Disease : NAD(+) and its derivatives, including NADP(+), are implicated in various age-associated pathologies. Research suggests that restoring NAD(+) levels can counteract diseases of aging, including neurodegenerative diseases (Imai & Guarente, 2014).

Modulation of Longevity : The NAD(+)/Sirtuin pathway, involving NADP(+), has been shown to influence longevity through activation of mitochondrial UPR and FOXO signaling. Augmenting mitochondrial stress signaling through modulation of NAD(+) levels has been suggested as a target to improve mitochondrial function (Mouchiroud et al., 2013).

Oxidative Stress and NAD+ Metabolism in Human Tissue : Studies have shown age-associated changes in oxidative stress and NAD+ metabolism, highlighting NADP(+) as an essential component in these processes. Hyperactivation of PARP due to oxidative damage in DNA during aging may lead to increased NAD+ catabolism in human tissue (Massudi et al., 2012).

Roles in Energy Transduction and Biosynthetic Processes : NAD and NADP are vital in metabolic conversions and cellular defense systems. Their oxidized forms, NAD+ and NADP+, are crucial elements of regulatory pathways, playing roles in ADP-ribosylation reactions, protein deacetylation, and intracellular calcium signaling (Pollak et al., 2007).

Energy Dissipation and Photochemical Activity in Photosystem I : NADP(+) induces quenching of chlorophyll fluorescence and reversible conformational changes in photosystem I, influencing energy dissipation and photochemical activity. This mechanism may increase the turnover rate of PSI under various conditions (Rajagopal et al., 2003).

Eigenschaften

Molekularformel |

C21H29N7O17P3+ |

|---|---|

Molekulargewicht |

744.4 g/mol |

IUPAC-Name |

[[(2R,3R,4R,5R)-5-(6-aminopurin-9-yl)-3-hydroxy-4-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,3S,4R,5S)-5-(3-carbamoylpyridin-1-ium-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl hydrogen phosphate |

InChI |

InChI=1S/C21H28N7O17P3/c22-17-12-19(25-7-24-17)28(8-26-12)21-16(44-46(33,34)35)14(30)11(43-21)6-41-48(38,39)45-47(36,37)40-5-10-13(29)15(31)20(42-10)27-3-1-2-9(4-27)18(23)32/h1-4,7-8,10-11,13-16,20-21,29-31H,5-6H2,(H7-,22,23,24,25,32,33,34,35,36,37,38,39)/p+1/t10-,11-,13-,14-,15-,16-,20+,21-/m1/s1 |

InChI-Schlüssel |

XJLXINKUBYWONI-OPDHFMQKSA-O |

Isomerische SMILES |

C1=CC(=C[N+](=C1)[C@@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)OP(=O)(O)OC[C@@H]3[C@H]([C@H]([C@@H](O3)N4C=NC5=C(N=CN=C54)N)OP(=O)(O)O)O)O)O)C(=O)N |

Kanonische SMILES |

C1=CC(=C[N+](=C1)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OCC3C(C(C(O3)N4C=NC5=C(N=CN=C54)N)OP(=O)(O)O)O)O)O)C(=O)N |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4,7,7-Trimethylbicyclo[3.2.0]hept-3-en-6-one](/img/structure/B1252823.png)

![(1R,3R,8R,12E,18E,20Z,24R,25S,26S)-17-(1-hydroxyethyl)-5,13,25-trimethylspiro[2,10,16,23-tetraoxatetracyclo[22.2.1.03,8.08,25]heptacosa-4,12,18,20-tetraene-26,2'-oxirane]-11,22-dione](/img/structure/B1252825.png)